molecular formula C18H26ClN3O3S B4658981 1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine

1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine

Katalognummer B4658981
Molekulargewicht: 399.9 g/mol
InChI-Schlüssel: VSQUMMQMMMNXSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as CSP-2503, and it has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

CSP-2503 exerts its effects through the modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, apoptosis, and neurotransmitter release. CSP-2503 acts as a selective sigma-1 receptor agonist, which leads to the activation of downstream signaling pathways. The exact mechanism of action of CSP-2503 is still under investigation, but it is believed to involve the modulation of intracellular calcium levels and the regulation of protein-protein interactions.
Biochemical and Physiological Effects:
CSP-2503 has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in preclinical models of neurodegenerative diseases. CSP-2503 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, CSP-2503 has been shown to have analgesic effects in various pain models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CSP-2503 is its high selectivity for the sigma-1 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. CSP-2503 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo experiments. However, one of the limitations of CSP-2503 is its low aqueous solubility, which can make it challenging to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of CSP-2503. One area of interest is the potential use of CSP-2503 in the treatment of neuropathic pain. Further preclinical studies are needed to investigate the efficacy and safety of CSP-2503 in this context. Another potential future direction is the investigation of CSP-2503 as a therapeutic agent for traumatic brain injury. CSP-2503 has been shown to have neuroprotective effects in preclinical models of traumatic brain injury, and further studies are needed to explore its potential clinical applications. Additionally, the role of the sigma-1 receptor in various cellular processes is still not fully understood, and further research is needed to elucidate the molecular mechanisms underlying the effects of CSP-2503.

Wissenschaftliche Forschungsanwendungen

CSP-2503 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in various preclinical models. CSP-2503 has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and traumatic brain injury.

Eigenschaften

IUPAC Name

[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3S/c1-20-10-12-21(13-11-20)18(23)16-6-8-22(9-7-16)26(24,25)14-15-2-4-17(19)5-3-15/h2-5,16H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQUMMQMMMNXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.